molecular formula C12H15NO B3026242 2-Amino-2-phenylcyclohexanone CAS No. 7015-20-5

2-Amino-2-phenylcyclohexanone

Cat. No.: B3026242
CAS No.: 7015-20-5
M. Wt: 189.25 g/mol
InChI Key: IXDGGSSUYSFGOK-UHFFFAOYSA-N
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Description

Deschloronorketamine (hydrochloride) is a dissociative anesthetic that belongs to the arylcyclohexylamine class of compounds. It is a metabolite of deschloroketamine and has been studied for its potential therapeutic applications as well as its psychoactive properties .

Mechanism of Action

: Read the full article here : Watch the video on oximes and hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

Deschloronorketamine (hydrochloride) can be synthesized through various synthetic routes. One common method involves the reduction of deschloroketamine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of deschloronorketamine (hydrochloride) involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

Deschloronorketamine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxo compounds, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

2-amino-2-phenylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c13-12(9-5-4-8-11(12)14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDGGSSUYSFGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342035
Record name Deschloronorketamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7015-20-5
Record name Deschloronorketamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-phenylcyclohexanone
Reactant of Route 2
2-Amino-2-phenylcyclohexanone
Reactant of Route 3
2-Amino-2-phenylcyclohexanone
Reactant of Route 4
2-Amino-2-phenylcyclohexanone
Reactant of Route 5
2-Amino-2-phenylcyclohexanone
Reactant of Route 6
2-Amino-2-phenylcyclohexanone

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